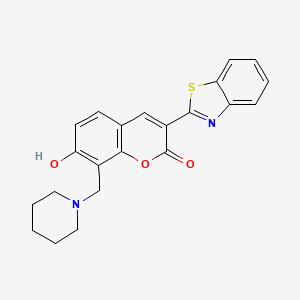

![molecular formula C16H14N2O3 B2882834 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309555-94-8](/img/structure/B2882834.png)

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

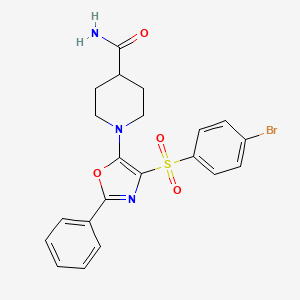

The compound appears to contain a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolo[3,4-b]pyridin moiety. Dihydrobenzo[b][1,4]dioxins are a type of aromatic organic compound containing a fused six-membered and five-membered ring structure . Pyrrolo[3,4-b]pyridine is a tricyclic compound consisting of a pyridine ring fused to a pyrrole .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of nitrogen in the pyrrolopyridine ring could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic structure and the presence of the nitrogen atom. It would likely be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

Synthesis of Pyrrolopyrimidines and Pyrazoles : Research has focused on synthesizing pyrrolopyrimidines and pyrazoles, demonstrating the versatility of similar structures in creating compounds with potential biological activity. For instance, pyrrolo[3,2-d]pyrimidine derivatives were synthesized with high yields through amine oxide rearrangement, showing the synthetic adaptability of these heterocyclic frameworks (Majumdar et al., 1998).

Antiviral and Antimicrobial Activity : Compounds structurally related to the query have shown significant biological activities. Novel antiviral benzofuran-transition metal complexes were synthesized, demonstrating potent HIV inhibitory activity, suggesting the potential of such compounds in antiviral research (Galal et al., 2010).

Analgesic and Anti-inflammatory Properties : Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has uncovered their analgesic and anti-inflammatory properties, hinting at the therapeutic potentials of structurally related molecules (Muchowski et al., 1985).

Enzymatic Reactions and Metabolism : Studies on the metabolism of aromatic acids by Pseudomonas putida have elucidated pathways for the oxidation of methoxy-benzoic acids, which could inform the metabolic fate of structurally similar compounds (Donnelly & Dagley, 1980).

B-Raf Kinase Inhibitors for Cancer Therapy : The design and modification of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been explored as inhibitors of B-Raf kinase, a target in cancer therapy. This highlights the potential of structurally related compounds in developing new anticancer therapies (Yang et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is a chromatin-bound nuclear protein . This protein is known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .

Mode of Action

The compound interacts with its target protein, facilitating DNA repair processes. It does this by catalyzing the PARylation of the target protein itself or other DNA damage repair-associated proteins . This interaction and the resulting changes help in the repair of DNA damage.

Biochemical Pathways

The compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing damaged DNA and maintaining genomic stability. The compound’s action on the BER pathway and its downstream effects contribute to its overall mechanism of action.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to DNA repair. By facilitating the PARylation of DNA repair-associated proteins, the compound aids in the repair of damaged DNA, thereby contributing to genomic stability .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(18-8-11-4-3-7-17-12(11)9-18)15-10-20-13-5-1-2-6-14(13)21-15/h1-7,15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTRCYERSBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=C(C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)

![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)

![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)